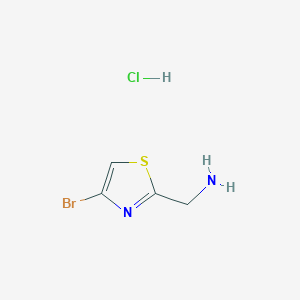

(4-Bromothiazol-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c5-3-2-8-4(1-6)7-3;/h2H,1,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYLPOFJYZDHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Bromothiazol-2-yl)methanamine hydrochloride typically involves the bromination of thiazole derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:

Bromination: Thiazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane.

Amination: The brominated thiazole is then reacted with an amine, such as methylamine, under basic conditions to form the corresponding methanamine derivative.

Hydrochloride Formation: The resulting methanamine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophiles or coupling partners used .

Scientific Research Applications

Medicinal Chemistry

(4-Bromothiazol-2-yl)methanamine hydrochloride is primarily utilized as a building block for synthesizing pharmaceutical compounds. Its applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic alternative.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions .

- Neuroprotective Properties : In animal models, this compound has demonstrated protective effects against neurodegeneration, potentially enhancing synaptic plasticity and reducing oxidative stress.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines, through mechanisms involving apoptosis induction and cell cycle arrest.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored biological activities, enhancing the scope of drug discovery .

Material Science

The compound is also explored in material science for developing novel materials with specific electronic or optical properties. Its thiazole ring structure can contribute to unique characteristics in materials used for electronics or photonics applications .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains when compared to control groups. This suggests its viability as a new treatment option for bacterial infections.

Anti-inflammatory Effects

Research demonstrated that the compound effectively modulates inflammatory responses in vitro by inhibiting the production of pro-inflammatory cytokines. This effect was particularly noted in models simulating chronic inflammation.

Neuroprotective Properties

In neurodegenerative disease models, this compound exhibited neuroprotective effects, likely through mechanisms that enhance synaptic plasticity and combat oxidative stress.

Anticancer Activity

Preliminary findings indicated that this compound may inhibit tumor growth in vitro, especially within breast and colon cancer cell lines. The mechanisms involved appear to include both apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of (4-Bromothiazol-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and bromine atom play crucial roles in binding to these targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (4-Bromothiazol-2-yl)methanamine hydrochloride can be contextualized by comparing it with analogous thiazole-based methanamine derivatives. Key distinctions arise from variations in substituents, halogenation patterns, and biological activities.

Structural Analogues with Halogen Substituents

Key Observations:

- Substituent Position : Moving bromine from the 4- to 5-position on the thiazole ring (e.g., 716315-35-4) alters electronic distribution, which may impact binding affinity in enzyme inhibitors .

- Salt Forms: Dihydrochloride salts (e.g., 71064-30-7) exhibit higher solubility in aqueous media compared to monohydrochlorides, advantageous for in vitro assays .

Biological Activity

Overview

(4-Bromothiazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse applications and mechanisms of action. With a molecular formula of CHBrClNS and a molecular weight of 229.53 g/mol, this compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring structure, along with the bromine substituent, plays a crucial role in its binding affinity and selectivity towards these targets.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor, particularly affecting pathways related to oxidative stress and cell death. For instance, it has been shown to inhibit glutathione peroxidase 4 (GPX4), an enzyme critical for maintaining cellular redox balance by converting lipid peroxides into alcohols. Inhibiting GPX4 can lead to ferroptosis, a form of regulated cell death associated with various diseases including cancer .

Biological Studies and Findings

Several studies have explored the biological effects of this compound:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of oxidative stress leading to cell death through ferroptosis .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects, although further studies are required to establish efficacy against specific pathogens .

- Pharmacological Applications : Its utility as a building block for synthesizing more complex heterocycles has been explored, indicating potential applications in drug development targeting neurological disorders .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| (4-Bromothiazol-2-yl)methanamine HCl | Enzyme inhibition (GPX4) | Induces ferroptosis; cytotoxicity |

| (2-Bromothiazol-5-yl)methanamine HCl | Similar enzyme interactions | Potentially cytotoxic |

| (4-Chlorothiazol-2-yl)methanamine HCl | Different halogen effects on binding | Varies; less potent than brominated analog |

| (4-Methylthiazol-2-yl)methanamine HCl | Altered electronic properties | Varies; potential for different pathways |

Case Studies

- Ferroptosis Induction : A study demonstrated that thiazole derivatives with electrophilic groups could effectively induce ferroptosis in cancer cells by covalently modifying key proteins like GPX4. This highlights the potential for designing targeted therapies using this compound as a lead compound .

- Antimicrobial Research : Another investigation focused on the synthesis of thiazole derivatives for their antibacterial properties, suggesting that modifications to the thiazole ring can enhance activity against resistant strains .

Q & A

Q. What are the recommended synthetic routes for (4-bromothiazol-2-yl)methanamine hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves reductive amination of 4-bromothiazole-2-carbaldehyde using sodium cyanoborohydride (NaBH3CN) and ammonium chloride in methanol under inert conditions. Post-reaction, the crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, DCM:MeOH 9:1). Purity (>95%) is confirmed by:

Q. Key Reaction Parameters

| Reagent | Conditions | Yield (%) |

|---|---|---|

| NaBH3CN, NH4Cl | MeOH, RT, 12h | 65–75 |

| Recrystallization | Ethanol:H2O (3:1) | >95% purity |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Exact mass = 227.9527 (C4H7BrClN2S+), confirming molecular formula .

- NMR Spectroscopy :

- 1H NMR : Thiazole proton (7.42 ppm), methylene (-CH2NH2) at 4.25 ppm.

- 13C NMR : Thiazole carbons (C-2: 152.1 ppm, C-4: 122.3 ppm) .

- Melting Point : 268°C (decomposition observed in analogues) .

Stability Note : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent hydrolysis .

Q. What safety protocols are essential for handling brominated thiazole derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³ for brominated amines).

- First Aid :

- Skin Contact : Wash with soap/water for 15 min; monitor for irritation .

- Eye Exposure : Flush with saline for 10–15 min; consult ophthalmologist .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can this compound be applied in targeted drug discovery, particularly for enzyme inhibition?

Methodological Answer: The bromothiazole scaffold is used in designing lysyl oxidase-like 2 (LOXL2) inhibitors. For example:

- Structure-Activity Relationship (SAR) : Introduce substituents at the thiazole 4-position to modulate selectivity.

- In Vitro Assays : Measure IC50 via fluorescence-based LOXL2 activity assays (reported IC50 = 126 nM for a chloro-analogue) .

- Selectivity Screening : Test against MAO-A/B and SSAO to rule off-target effects .

Case Study : A chloro-analogue showed >100-fold selectivity for LOXL2 over LOX, validated via competitive binding assays .

Q. How can conflicting data on reaction yields or purity in literature be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvent quality (HPLC-grade), reaction temperature (±2°C), and inert gas flow rates.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted aldehyde at m/z 194.92).

- Cross-Validation : Compare melting points (literature vs. observed) and NMR shifts with PubChem datasets .

Example : Discrepancies in yield (65% vs. 80%) may stem from NaBH3CN batch variability; replace with stabilized NaBH(OAc)3 .

Q. What strategies optimize regioselective alkylation of the thiazole ring?

Methodological Answer:

- Directing Groups : Use Boc-protected amines to steer alkylation to the 4-position.

- Metal Catalysis : Pd(OAc)2/Xantphos enables Suzuki coupling at the bromo site for functionalization .

- Solvent Effects : DMF enhances solubility of bromothiazole intermediates, reducing side reactions .

Q. Optimized Protocol :

| Step | Conditions | Outcome |

|---|---|---|

| Boc Protection | (Boc)2O, DMAP, DCM | 85% yield |

| Suzuki Coupling | Pd(OAc)2, K2CO3, DMF/H2O | >90% regioselectivity |

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.